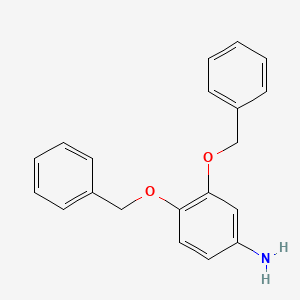

3,4-BIS(BENZYLOXY)ANILINE

Description

Structure

3D Structure

Properties

IUPAC Name |

3,4-bis(phenylmethoxy)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO2/c21-18-11-12-19(22-14-16-7-3-1-4-8-16)20(13-18)23-15-17-9-5-2-6-10-17/h1-13H,14-15,21H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCAOYIXQKCKNNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2)N)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50482594 | |

| Record name | 3,4-dibenzyloxy aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50482594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18002-44-3 | |

| Record name | 3,4-dibenzyloxy aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50482594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformative Potential of 3,4 Bis Benzyloxy Aniline

Reactivity of the Aniline (B41778) Functionality

The presence of a primary amino group on the aromatic ring governs a significant portion of the reactivity of 3,4-bis(benzyloxy)aniline. This functionality serves as a versatile handle for a variety of chemical modifications, including substitutions on the aromatic core and direct reactions at the nitrogen atom.

Electrophilic Aromatic Substitution Reactions on the Aniline Core

The aromatic ring of this compound is highly activated towards electrophilic aromatic substitution due to the presence of three electron-donating groups: one amino group and two benzyloxy groups. The amino group is a particularly strong activating group, while the benzyloxy groups also contribute to the ring's nucleophilicity. uci.edu These substituents direct incoming electrophiles primarily to the ortho and para positions relative to themselves.

In the case of this compound, the positions available for substitution are C2, C5, and C6. The amino group at C1 strongly activates the ortho positions (C2 and C6) and the para position (C4, which is already substituted). The benzyloxy group at C3 activates its ortho positions (C2 and C4) and its para position (C6). Similarly, the benzyloxy group at C4 activates its ortho positions (C3 and C5) and its para position (C1). The cumulative effect of these groups makes the C2, C5, and C6 positions the most likely sites for electrophilic attack. The precise outcome of a substitution reaction depends on the specific electrophile and the reaction conditions, with steric hindrance also playing a crucial role in determining the regioselectivity.

Common electrophilic aromatic substitution reactions include halogenation and nitration. uomustansiriyah.edu.iq For instance, nitration of similarly activated aromatic compounds is often achieved using a mixture of nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the active electrophile. uomustansiriyah.edu.iqbeilstein-journals.org The nitration of methyl 3,4-bis(benzyloxy)benzoate, a related compound, to methyl 3,4-bis(benzyloxy)-5-nitrobenzoate demonstrates that substitution can occur at the position ortho to one benzyloxy group and meta to the other. scielo.brresearchgate.net Halogenation can be performed using reagents like N-halosuccinimides (NCS, NBS, NIS), which can offer controlled, regioselective halogenation of activated aromatic rings like anilines and phenols. beilstein-journals.org

Table 1: Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent | Type | Activating/Deactivating | Directing Effect |

| -NH₂ (Amino) | Electron-Donating | Strongly Activating | Ortho, Para |

| -OCH₂Ph (Benzyloxy) | Electron-Donating | Activating | Ortho, Para |

N-Alkylation and N-Acylation Reactions

The lone pair of electrons on the nitrogen atom of the aniline functionality makes it nucleophilic, allowing for direct N-alkylation and N-acylation reactions. These reactions are fundamental for building more complex molecular architectures.

N-Alkylation involves the formation of a new carbon-nitrogen bond by reacting the aniline with an alkylating agent, typically an alkyl halide or an alcohol. researchgate.netnih.gov For example, anilines can be N-alkylated with benzyl (B1604629) alcohol in the presence of a suitable catalyst. rsc.org A common procedure involves the reaction of the amine with an alkyl halide in the presence of a base to neutralize the hydrogen halide byproduct. researchgate.net While mono-alkylation can be achieved, overalkylation to form the tertiary amine is a common side reaction, especially with reactive alkylating agents. researchgate.net Reductive amination, a reaction with a carbonyl compound followed by reduction, is an alternative method to achieve N-alkylation. arkat-usa.org

N-Acylation is the reaction of the aniline with an acylating agent, such as an acyl chloride or an acid anhydride, to form an amide. This reaction is generally very efficient. For instance, anilines can be acylated with various reagents to introduce acyl groups. nih.gov This transformation is often used to protect the amino group or to synthesize amide-containing target molecules.

Table 2: Representative N-Alkylation and N-Acylation Reactions of Anilines

| Reaction Type | Reagents | Product Type |

| N-Alkylation | Alkyl Halide, Base (e.g., K₂CO₃) | Secondary or Tertiary Amine |

| N-Alkylation | Alcohol, Catalyst | Secondary or Tertiary Amine |

| Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., NaBH(OAc)₃) | Secondary or Tertiary Amine |

| N-Acylation | Acyl Chloride, Base (e.g., Pyridine) | Amide |

| N-Acylation | Acid Anhydride | Amide |

Condensation Reactions with Carbonyl Compounds

Primary amines like this compound readily undergo condensation reactions with carbonyl compounds (aldehydes and ketones) to form imines, which are compounds containing a carbon-nitrogen double bond. researchgate.net When the amine is an aniline derivative, the resulting imine is specifically referred to as a Schiff base or an anil. wikipedia.orgscispace.com

The reaction proceeds via a two-step mechanism involving the initial nucleophilic addition of the amine to the carbonyl carbon to form a hemiaminal (or carbinolamine) intermediate. scispace.commdpi.com This is followed by the elimination of a water molecule to yield the stable imine product. wikipedia.org The formation of the azomethine proton (-CH=N-) is a key indicator of a successful condensation. semanticscholar.org These reactions are typically carried out by refluxing the reactants in a solvent like ethanol (B145695), sometimes with acid or base catalysis. mdpi.com Schiff bases are versatile intermediates in organic synthesis and are also studied for their coordination chemistry and biological activities. wikipedia.orgnih.gov

Table 3: Formation of Schiff Bases from Anilines and Aldehydes

| Aniline Derivative | Aldehyde | Reaction Conditions | Product |

| 4-Alkoxyaniline | 4-(Benzyloxy)benzaldehyde | Absolute Ethanol, Reflux | N-(4-(Benzyloxy)benzylidene)-4-alkoxyaniline |

| 3-Hydroxy-4-aminobenzoic acid | 3-Hydroxybenzaldehyde | Condensation Reaction | 3-Hydroxy-4-((3-hydroxybenzylidene)amino)benzoic acid |

| Aniline | 3,4-Bis(benzyloxy)benzaldehyde | DCM, NaBH(OAc)₃, Acetic Acid* | N-(3,4-Bis(benzyloxy)benzyl)aniline |

*Note: This example proceeds via reductive amination, where the initially formed Schiff base is reduced in situ to the corresponding secondary amine. arkat-usa.orgresearchgate.net

Transformations Involving the Benzyloxy Protecting Groups

The two benzyloxy groups in this compound are not merely passive substituents; they are key functional groups that can be chemically transformed. They primarily serve as protecting groups for the hydroxyl moieties of the underlying catechol structure, but they can also be subjected to oxidation.

Deprotection Strategies for Accessing Phenolic Moieties

The cleavage of benzyl ethers to reveal the free hydroxyl groups is a critical step in many synthetic sequences. Several methods are available for the debenzylation of this compound to yield 4-aminocatechol.

The most prevalent method is catalytic hydrogenolysis . ambeed.com This reaction involves treating the benzyl ether with hydrogen gas (H₂) in the presence of a palladium catalyst, most commonly palladium on carbon (Pd/C). atlanchimpharma.comresearchgate.net The reaction cleaves the benzyl-oxygen bond, liberating the phenol (B47542) and producing toluene (B28343) as a byproduct. The choice of solvent can influence the reaction rate, with ethanol and tetrahydrofuran (B95107) (THF) being effective. atlanchimpharma.com

An alternative to using high-pressure hydrogen gas is catalytic transfer hydrogenation (CTH) . utrgv.edu In this technique, a hydrogen donor molecule transfers hydrogen to the substrate in the presence of the palladium catalyst. organic-chemistry.org Commonly used hydrogen donors include ammonium (B1175870) formate, 1,4-cyclohexadiene (B1204751), and triethylsilane. organic-chemistry.orgmdma.chlookchem.com CTH is often faster and can be performed under milder, neutral conditions. organic-chemistry.orgmdma.ch Interestingly, selective deprotection can sometimes be achieved; for example, CTH using 1,4-cyclohexadiene has been shown to selectively debenzylate N-benzylamines in the presence of O-benzyl ethers. lookchem.com

For substrates that are sensitive to hydrogenation conditions, Lewis acids provide a powerful alternative for benzyl ether cleavage. atlanchimpharma.com Strong Lewis acids such as boron trichloride (B1173362) (BCl₃) or boron tribromide (BBr₃) can efficiently remove benzyl groups, even at low temperatures. nih.govatlanchimpharma.com This method avoids the use of heavy metals and hydrogen gas.

Table 4: Common Deprotection Methods for Benzyl Ethers

| Method | Reagents and Conditions | Advantages |

| Catalytic Hydrogenolysis | H₂, Pd/C, Solvent (e.g., EtOH, THF) | Clean reaction, common and reliable. atlanchimpharma.com |

| Catalytic Transfer Hydrogenation (CTH) | Pd/C, Hydrogen Donor (e.g., Ammonium Formate, 1,4-Cyclohexadiene) | Avoids H₂ gas, often faster, mild conditions. mdma.chlookchem.com |

| Lewis Acid Cleavage | BCl₃ or BBr₃, DCM, often at low temperatures | Useful for hydrogenation-sensitive molecules. nih.govatlanchimpharma.com |

Oxidation of Benzyloxy Groups to Corresponding Carbonyl or Carboxylic Acid Functions

While deprotection is the most common transformation, the benzylic position of the ether linkage can also be oxidized. This reaction is less frequently employed for molecules like this compound but represents a potential synthetic pathway. Oxidation of a benzyloxy group can lead to the formation of a benzaldehyde (B42025) or, upon further oxidation, a benzoic acid derivative. This transformation is analogous to the oxidation of toluene to benzoic acid. Reagents such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide can be used for such oxidations. libretexts.org The reaction would convert the O-benzyl ether into a benzoate (B1203000) ester, which could then be hydrolyzed to reveal the phenolic hydroxyl group and benzoic acid.

Table 5: Potential Oxidation Products of the Benzyloxy Group

| Starting Functional Group | Oxidizing Agent | Potential Product |

| -O-CH₂-Ph | Mild Oxidant | -O-CO-Ph (Benzoate Ester) |

| -O-CH₂-Ph | Strong Oxidant (e.g., KMnO₄) | -O-CO-Ph (Benzoate Ester) |

Functional Group Interconversions and Derivatization Strategies

The chemical architecture of this compound offers multiple sites for synthetic modification, making it a versatile precursor for a variety of complex molecules. The primary amine, the activated aromatic ring, and the benzyloxy ether linkages are all amenable to a range of functional group interconversions and derivatization strategies. These transformations allow for the construction of elaborate molecular scaffolds, including heterocyclic systems and multi-aryl structures.

The reactivity of the aniline moiety is central to many derivatization strategies. The primary amine can readily undergo N-alkylation to form secondary and tertiary amines. A common strategy is reductive amination, where this compound could react with aldehydes or ketones in the presence of a reducing agent. For instance, related aniline derivatives have been shown to react with benzaldehydes using sodium triacetoxyborohydride (B8407120) to yield N-benzylated products. arkat-usa.org Further alkylation of the resulting secondary amine can produce tertiary amines, a transformation that can be accelerated using microwave irradiation to improve yields and reduce reaction times. arkat-usa.org

Another key reaction of the aniline group is its participation in cyclization reactions to form nitrogen-containing heterocycles. Depending on the reaction partner, the aniline can be integrated into new ring systems. Research has demonstrated that anilines can be key components in the synthesis of substituted quinolines, which are important heterocyclic motifs. mdpi.com For example, the reaction of an aniline derivative with propionaldehyde (B47417) under microwave irradiation using a solid acid catalyst like Nafion can yield 2-ethyl-3-methylquinoline structures. mdpi.com Similarly, reactions with other bifunctional reagents can lead to different heterocyclic systems, such as thiazolidinones. nih.gov

The electron-rich nature of the aromatic ring, activated by both the amino and benzyloxy substituents, makes it a prime candidate for electrophilic aromatic substitution reactions. This has been exploited in the synthesis of triarylmethane derivatives through a double Friedel-Crafts reaction. rsc.org In this process, this compound can act as a nucleophile, reacting with aromatic aldehydes in the presence of a Brönsted acidic ionic liquid catalyst to form new carbon-carbon bonds. rsc.org This methodology provides an efficient, metal- and solvent-free route to complex aniline-based triarylmethanes. rsc.org

The benzyloxy groups, while often integral to the final structure, can also function as protecting groups for a catechol (1,2-dihydroxy) moiety. The cleavage of these benzyl ethers is a critical deprotection step in many synthetic sequences. This transformation is typically achieved through catalytic hydrogenolysis, using hydrogen gas and a palladium on carbon (H₂/Pd-C) catalyst. acs.org This reaction regenerates the hydroxyl groups, providing access to polyhydroxylated aniline derivatives which are themselves valuable synthetic intermediates. acs.org

The following tables summarize key transformative reactions involving this compound and its core functional groups.

Table 1: Derivatization Reactions of the Aniline and Aromatic Ring Moieties

| Reaction Type | Reagents & Conditions | Product Type |

|---|---|---|

| Reductive Amination | Benzaldehydes, Sodium triacetoxyborohydride (NaBH(OAc)₃), Acetic Acid, Dichloromethane (B109758) | N-Benzyl Aniline Derivatives |

| N-Alkylation | Benzyl bromide, K₂CO₃, DMF, 100°C (conventional) or Microwave irradiation | Tertiary Amines |

| Friedel-Crafts Reaction | Aromatic aldehydes, Brönsted acidic ionic liquid, 80°C, solvent-free | Triarylmethanes |

This table presents examples of derivatization strategies based on the reactivity of the aniline functional group and the activated aromatic ring. Data sourced from arkat-usa.orgmdpi.comrsc.org.

Table 2: Functional Group Interconversion of Benzyl Ethers

| Reaction Type | Reagents & Conditions | Product Type |

|---|

This table outlines the common method for cleaving the benzyl ether protecting groups to reveal the diol functionality. Data sourced from acs.org.

Applications in Advanced Organic Synthesis and Materials Science

Utilization as a Key Building Block in Complex Molecule Construction

The strategic placement of the amino and benzyloxy groups on the aromatic ring of 3,4-bis(benzyloxy)aniline makes it a valuable precursor for the synthesis of various complex organic structures. The amino group provides a reactive handle for a multitude of chemical transformations, while the benzyloxy groups can be readily removed under specific conditions to unveil reactive hydroxyl functionalities, adding another layer of synthetic versatility.

Precursor in the Synthesis of Triarylmethane Derivatives

Triarylmethane derivatives are a significant class of organic compounds with widespread applications as dyes and functional materials. The synthesis of these compounds often involves the reaction of an electron-rich aromatic amine with a suitable carbonyl compound. While direct evidence for the use of this compound in the synthesis of triarylmethane dyes is not extensively documented in readily available literature, its structural similarity to other aniline (B41778) derivatives used in this context suggests its potential as a precursor. The general synthesis of triarylmethane dyes involves the condensation of an aromatic aldehyde with two equivalents of an aniline derivative in the presence of an acid catalyst, followed by oxidation of the resulting leuco dye.

The benzyloxy groups in this compound could serve to modulate the electronic properties of the resulting dye molecule, potentially influencing its color and stability. Furthermore, the subsequent deprotection of the benzyloxy groups could yield triarylmethane structures with free hydroxyl groups, which can be further functionalized or utilized for their specific properties, such as chelation or altered solubility.

Role in the Synthesis of Nitrogen-Containing Heterocyclic Systems

Nitrogen-containing heterocyclic compounds are ubiquitous in pharmaceuticals, agrochemicals, and functional materials. The aniline moiety of this compound provides a key nitrogen source for the construction of various heterocyclic rings. The synthesis of these systems often involves condensation reactions with dicarbonyl compounds or other suitable electrophiles to form fused ring systems.

The presence of the bulky benzyloxy groups can influence the regioselectivity of cyclization reactions, directing the formation of specific isomers. Moreover, these protective groups can be strategically removed at a later synthetic stage to introduce hydroxyl groups, which can participate in further transformations or contribute to the biological activity of the final molecule.

Integration into the Synthesis of Bioactive Scaffolds (e.g., Quinoline-based Compounds, Azasugars)

Quinoline-based Compounds: The quinoline (B57606) scaffold is a privileged structure in medicinal chemistry, found in numerous drugs with a wide range of biological activities. The synthesis of quinoline derivatives often involves the cyclization of an aniline with a β-dicarbonyl compound or an α,β-unsaturated carbonyl compound. Substituted anilines are crucial for introducing diversity into the quinoline core. While specific examples detailing the use of this compound in quinoline synthesis are not prevalent, its structure is amenable to established synthetic routes like the Doebner-von Miller reaction, Combes quinoline synthesis, or Friedländer synthesis. The resulting 6,7-bis(benzyloxy)quinoline derivatives could serve as valuable intermediates for the synthesis of bioactive molecules, where the benzyloxy groups can be deprotected to yield dihydroxyquinolines, known for their biological activities.

Azasugars: Azasugars are a class of carbohydrate mimics where the endocyclic oxygen atom is replaced by a nitrogen atom. They are potent glycosidase inhibitors with therapeutic potential for treating various diseases, including diabetes, viral infections, and cancer. The synthesis of azasugars often involves the use of chiral precursors and multi-step reaction sequences. While the direct incorporation of this compound into azasugar synthesis is not a commonly reported strategy, aniline derivatives can be used in reactions such as reductive amination with sugar-derived aldehydes or ketones to introduce the nitrogen atom. The benzyloxy groups could offer a means to introduce aromatic functionality and, upon debenzylation, provide reactive handles for further modification of the azasugar scaffold.

Contribution to Functional Materials Development

The unique chemical structure of this compound also lends itself to the development of novel functional materials with tailored properties.

Monomer Applications in Polymer Chemistry (e.g., Polyamides)

Polyamides are a major class of high-performance polymers known for their excellent thermal stability, mechanical strength, and chemical resistance. Aromatic diamines are key monomers in the synthesis of aromatic polyamides (aramids). This compound, after conversion to a diamine derivative, could potentially be used as a monomer in polycondensation reactions with diacyl chlorides to produce novel polyamides.

The bulky benzyloxy side groups would likely disrupt polymer chain packing, leading to amorphous materials with enhanced solubility in organic solvents, a desirable property for processing. The presence of these groups could also influence the thermal properties of the resulting polyamide, such as its glass transition temperature. Subsequent deprotection of the benzyl (B1604629) groups would yield polyamides with free hydroxyl groups, which could be used for cross-linking, grafting, or introducing other functionalities to modify the polymer's properties.

Design of Specialty Materials with Modified Reactivity Profiles

The reactivity of the aniline nitrogen in this compound can be modulated by the presence of the two electron-donating benzyloxy groups. This modified reactivity can be exploited in the design of specialty materials. For instance, it could be incorporated into larger molecular structures to create ligands for metal complexes with specific catalytic or electronic properties. The benzyloxy groups can also serve as handles for supramolecular assembly through π-π stacking interactions, leading to the formation of ordered materials.

Furthermore, the ability to deprotect the benzyloxy groups to reveal catechol-like structures opens up possibilities for creating materials with adhesive properties, redox activity, or the ability to form complexes with various metal ions. This versatility makes this compound a promising building block for the rational design of functional organic materials.

Computational and Theoretical Investigations of 3,4 Bis Benzyloxy Aniline

Electronic Structure and Molecular Orbital Analysis

The electronic characteristics of 3,4-bis(benzyloxy)aniline are determined by the complex interplay of its constituent functional groups: the electron-donating amino group, the ether linkages, and the aromatic rings. Molecular orbital analysis provides a detailed picture of the electron distribution and energy levels that govern the molecule's stability and reactivity.

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are used to determine the ground-state optimized geometry and electronic properties of molecules. researchgate.net For this compound, these calculations would reveal the precise bond lengths, bond angles, and dihedral angles. The electronic distribution is heavily influenced by the resonance and inductive effects of its substituents. The amino (-NH₂) group and the ether oxygen atoms are strong electron-donating groups, increasing the electron density on the aniline (B41778) ring, particularly at the ortho and para positions relative to the amino group. Conversely, the phenyl rings of the benzyloxy groups are electron-withdrawing.

Molecular Electrostatic Potential (MEP) mapping is a crucial computational tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.de The MEP surface maps the electrostatic potential onto the electron density surface, using a color scale to indicate different potential values. researchgate.net Regions of negative potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and indicate sites for nucleophilic attack. uni-muenchen.demdpi.com

For this compound, an MEP map would be expected to show the most negative potential localized around the nitrogen atom of the amino group due to its lone pair of electrons, making it a primary site for protonation and electrophilic attack. Significant negative potential would also be found near the two ether oxygen atoms. nih.gov The hydrogen atoms of the amino group and the aromatic rings would exhibit positive electrostatic potential. Such analysis provides a visual guide to the molecule's reactivity, identifying the electron-rich locations that can act as hydrogen bond acceptors or sites of electrophilic substitution. mdpi.comresearchgate.net

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity and electronic transitions. allsubjectjournal.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important FMOs. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity.

The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. researchgate.netsciencepublishinggroup.com A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. allsubjectjournal.com In this compound, the electron-donating amino and benzyloxy groups would raise the energy of the HOMO, while the extended π-system would influence the LUMO energy. Calculations on structurally similar molecules, such as benzyloxy-substituted chalcones and anilines, show that the introduction of benzyloxy groups affects the FMO energies. researchgate.netresearchgate.net The intramolecular charge transfer (ICT) characteristics can be inferred from the distribution of electron density in the HOMO and LUMO. For many aniline derivatives, the HOMO is typically localized on the aniline ring and the amino group, while the LUMO may be distributed across the aromatic system. nii.ac.jpsemanticscholar.org

Table 1: Representative Frontier Molecular Orbital Data for Aniline and a Related Derivative This table presents calculated values for aniline and a representative related compound to illustrate the concepts, as specific experimental or calculated values for this compound are not available in the cited literature.

| Compound | Method/Basis Set | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|---|

| Aniline | DFT/B3LYP | -5.45 | -0.25 | 5.20 |

| 4-Methoxy-N-(3-phenylallylidene) aniline | B3LYP/6-31G* | -7.95 | -3.12 | 4.83 |

Data for 4-Methoxy-N-(3-phenylallylidene) aniline is illustrative of a related complex aniline derivative. sciencepublishinggroup.com

Mechanistic Elucidation of Reactions Involving this compound

Theoretical calculations are instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the detailed study of reaction mechanisms. This includes the identification of intermediates, transition states, and the calculation of activation barriers, which provides insight into reaction feasibility and selectivity.

Transition state theory allows for the calculation of reaction rates based on the properties of the transition state structure, which is the highest energy point along the reaction coordinate. Computational methods can locate and characterize these transient structures. For reactions involving this compound, such as electrophilic aromatic substitution or reactions at the amino group, DFT calculations can model the entire reaction pathway. researchgate.net For instance, in a potential coupling reaction, transition state analysis could elucidate the energetic barriers for different mechanistic pathways, helping to predict the most likely product. chemie-brunschwig.ch The geometry of the transition state, including the forming and breaking bonds, provides critical information about the factors controlling the reaction rate and outcome. researchgate.net

The two 3,4-bis(benzyloxy) groups exert significant electronic and steric influence on the reactivity of the aniline molecule. Electronically, the ether oxygens donate electron density to the ring, activating it towards electrophilic substitution. This directing effect would favor substitution at the positions ortho and para to the activating groups.

Sterically, the bulky benzyloxy groups can hinder the approach of reactants to certain positions on the molecule. rsc.org This steric hindrance can control regioselectivity by blocking otherwise electronically favored sites. In reactions where new stereocenters are formed, the bulky substituents can play a crucial role in controlling the stereochemical outcome. acs.org For example, in catalytic asymmetric reactions, the benzyloxy groups could interact with the chiral catalyst's environment, influencing the facial selectivity of the attack on the substrate. acs.org Studies on other systems have shown that benzyloxy substituents can direct reaction pathways and control product ratios due to their steric and electronic properties, a principle that would apply to reactions involving this compound. rsc.orgorganic-chemistry.orgacs.org

Structure-Reactivity Relationships and Predictive Modeling

The exploration of this compound and its derivatives through computational and theoretical methods provides profound insights into their chemical behavior and potential applications. These in-silico approaches are crucial for understanding the intricate relationships between molecular structure and reactivity, and for designing novel compounds with tailored properties.

The electronic and steric nature of substituents plays a pivotal role in modulating the reactivity of aniline derivatives. In the case of this compound, the two bulky benzyloxy groups significantly influence the electron density distribution and steric accessibility of the aniline core.

Computational studies, often employing Density Functional Theory (DFT), are instrumental in quantifying these effects. For instance, the analysis of related aniline compounds reveals that electron-withdrawing groups, particularly at the para position, tend to favor more planar quinoid resonance structures, which can decrease the C-N bond length. psu.edu Conversely, electron-donating groups can have the opposite effect. The benzyloxy groups in this compound, with their combination of electron-donating oxygen atoms and bulky benzyl (B1604629) rings, present a complex scenario.

DFT calculations can predict various quantum chemical parameters that correlate with reactivity. mdpi.com These include HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy levels, the HOMO-LUMO energy gap, electronegativity, and global hardness. A smaller HOMO-LUMO gap generally indicates higher reactivity. acs.org For example, in a series of Schiff base liquid crystals containing a benzyloxy group, theoretical computations showed that the length of an alkyl side chain influenced the zero-point energy and reactivity. mdpi.com

Molecular Electrostatic Potential (MEP) maps are another powerful tool for visualizing the electronic landscape of a molecule. rsc.org These maps highlight regions of positive and negative electrostatic potential, indicating likely sites for electrophilic and nucleophilic attack, respectively. For substituted anilines, the MEP can reveal how different substituents alter the charge distribution on the aromatic ring and the amino group, thereby influencing reaction pathways. rsc.org

The following table summarizes key computational parameters that can be assessed for this compound and its derivatives to understand substituent effects.

| Computational Parameter | Significance in Reactivity Assessment |

| HOMO Energy | Indicates the electron-donating ability of the molecule. Higher HOMO energy suggests greater reactivity towards electrophiles. |

| LUMO Energy | Represents the electron-accepting ability. Lower LUMO energy indicates greater reactivity towards nucleophiles. |

| HOMO-LUMO Gap | A smaller energy gap is associated with higher chemical reactivity and lower kinetic stability. acs.org |

| Mulliken Charges | Provide an estimation of the partial atomic charges, indicating the distribution of electron density within the molecule. |

| Molecular Electrostatic Potential (MEP) | Visualizes the charge distribution and predicts sites for intermolecular interactions and chemical reactions. rsc.org |

| Dipole Moment | Influences solubility and intermolecular interactions, which can affect reaction rates in solution. |

The design of synthetic routes and the prediction of reaction outcomes can be significantly enhanced by modeling molecular interactions. For a molecule like this compound, understanding how it interacts with reagents, catalysts, and solvents is key to developing efficient synthetic protocols.

Molecular docking simulations, a technique often used in drug discovery, can also be applied to predict the binding of a substrate to a catalyst's active site. rsc.orgresearchgate.net This can help in selecting the most effective catalyst for a particular transformation involving this compound. For example, in Suzuki-Miyaura coupling reactions, which are common for creating C-C bonds with aniline derivatives, modeling the interaction of the aniline with the palladium catalyst can provide insights into the reaction mechanism and help optimize reaction conditions.

Furthermore, computational modeling can elucidate the role of steric hindrance imposed by the bulky benzyloxy groups. These groups can influence the regioselectivity of reactions by blocking certain positions on the aniline ring from attack. By visualizing the 3D structure and the accessible surfaces of the molecule, chemists can predict which sites are more likely to react.

In the context of designing new materials, such as liquid crystals or polymers, modeling intermolecular interactions is paramount. researchgate.netdntb.gov.ua For instance, studies on Schiff bases derived from benzyloxy-substituted anilines have shown that the nature and position of substituents affect the molecular self-assembly and mesomorphic properties. mdpi.comresearchgate.net Computational methods can predict parameters like binding affinity and interaction energies between molecules, guiding the design of materials with specific organizational properties. rsc.org

The following table outlines how different types of molecular interactions, which can be modeled computationally, are relevant for the synthetic design involving this compound.

| Type of Interaction | Relevance in Synthetic Design | Computational Modeling Technique |

| Steric Hindrance | Influences regioselectivity and reaction rates by blocking access to reactive sites. | Molecular Mechanics (MM), Quantum Mechanics (QM) |

| Electrostatic Interactions | Governs interactions with polar reagents, solvents, and catalysts. | QM, Molecular Electrostatic Potential (MEP) maps |

| Hydrogen Bonding | Important for interactions with protic solvents and reagents, and can influence crystal packing. | QM, Molecular Dynamics (MD) |

| Van der Waals Forces | Contribute to the overall stability of molecular complexes and condensed phases. | MM, MD |

| π-π Stacking | Can influence the self-assembly of aromatic molecules and the stability of reaction intermediates. | QM, MD |

By leveraging these modeling techniques, chemists can pre-emptively assess the feasibility of synthetic strategies and design molecules with a higher probability of exhibiting the desired properties.

Advanced Theoretical Approaches for Compound Behavior Prediction

Beyond standard computational methods, advanced theoretical approaches offer a deeper understanding and more accurate prediction of the behavior of complex molecules like this compound. These methods are particularly useful for studying dynamic processes and the properties of materials derived from this compound.

Quantum Mechanics/Molecular Mechanics (QM/MM) is a hybrid method that combines the accuracy of quantum mechanics for a specific region of interest (e.g., the reactive center of a molecule) with the computational efficiency of molecular mechanics for the surrounding environment (e.g., solvent or a protein binding pocket). This approach is particularly powerful for studying enzymatic reactions or reactions in complex media where the environment plays a crucial role. For derivatives of this compound that may have biological applications, QM/MM can provide detailed insights into their interactions with biological targets.

Time-Dependent Density Functional Theory (TD-DFT) is used to predict the electronic absorption and emission spectra of molecules. mdpi.com This is crucial for understanding the photophysical properties of this compound and its derivatives, which is important for applications in areas like organic light-emitting diodes (OLEDs) or fluorescent probes. TD-DFT calculations can help in designing molecules with specific light-absorbing or emitting characteristics. mdpi.com

The following table presents a summary of advanced theoretical approaches and their applications in predicting the behavior of this compound.

| Theoretical Approach | Predicted Behavior/Properties |

| Molecular Dynamics (MD) Simulations | Conformational dynamics, solvation effects, transport properties, phase behavior of materials. d-nb.info |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Reaction mechanisms in complex environments, enzyme-substrate interactions. |

| Time-Dependent Density Functional Theory (TD-DFT) | UV-Vis absorption and emission spectra, photophysical properties. mdpi.com |

| Ab initio methods | Highly accurate electronic structure calculations, benchmark for other methods. acs.org |

The application of these advanced theoretical methods provides a comprehensive and predictive framework for understanding the multifaceted behavior of this compound, from its fundamental chemical reactivity to its performance in various materials and biological systems.

Q & A

Basic Synthesis Methodology

Q: What are the standard synthetic routes for preparing 3,4-bis(benzyloxy)aniline, and what key intermediates are involved? A: A common approach involves benzylation of a dihydroxyaniline precursor. For example, 3,4-dihydroxyaniline is treated with benzyl bromide in the presence of a base like K₂CO₃ in dimethylformamide (DMF) to introduce benzyloxy groups. This method mirrors the synthesis of 3,4-bis(benzyloxy)benzaldehyde, where benzyl bromide is used to protect hydroxyl groups under basic conditions . After benzylation, reduction of nitro intermediates (e.g., via catalytic hydrogenation or sodium triacetoxyborohydride) yields the aniline derivative. Key intermediates include nitrobenzene precursors and protected dihydroxy compounds.

Advanced Synthesis: Optimizing Reaction Conditions

Q: How can researchers address low yields or side reactions during reductive amination steps in synthesizing this compound derivatives? A: Side reactions often arise from over-reduction or incomplete intermediate purification. Sodium triacetoxyborohydride (STAB) in tetrahydrofuran (THF) or methanol is effective for selective reductive amination, as shown in the synthesis of 2-(2-((3,4-bis(benzyloxy)benzyl)amino)ethoxy)ethanol, where STAB minimized over-reduction . Strict control of stoichiometry (e.g., 3:1 molar ratio of STAB to substrate) and inert atmospheres (argon/nitrogen) can further suppress side reactions. Post-reaction quenching with NH₄Cl and extraction with ethyl acetate improve purity .

Basic Characterization Techniques

Q: What spectroscopic methods are essential for confirming the structure of this compound? A: Nuclear Magnetic Resonance (¹H and ¹³C NMR) and High-Resolution Mass Spectrometry (HR-MS) are critical. For example, in a related benzyloxy-aniline derivative, ¹H-NMR revealed aromatic protons at δ 7.81–6.79 ppm and benzyloxy methylene protons at δ 5.24 ppm, while ¹³C-NMR confirmed carbonyl and methoxy carbons at 161.9 and 55.6 ppm, respectively . HR-MS (ESI) with a mass accuracy of <1 ppm validates molecular composition .

Advanced Characterization: Resolving Spectral Overlaps

Q: How can overlapping signals in NMR spectra of this compound derivatives be resolved? A: Use 2D NMR (COSY, HSQC) to disentangle overlapping aromatic or benzylic protons. For example, in a triazine-aniline derivative, unresolved signals at δ 171.4–173.0 ppm (¹³C) were attributed to steric hindrance; deuteration or variable-temperature NMR can clarify such ambiguities . Additionally, coupling constants (e.g., J = 2.8 Hz in ¹H-NMR ) help assign substituent positions.

Biological Activity Screening

Q: What in vitro assays are suitable for preliminary evaluation of this compound’s biological activity? A: Standard assays include antimicrobial susceptibility testing (e.g., MIC determination via broth dilution) and enzyme inhibition studies. For analogs like 4-amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole, biological activity was tested against bacterial/fungal strains using agar diffusion . Substrate analogues (e.g., 4-nitrobenzylamine ) can guide structure-activity relationship (SAR) studies.

Advanced Biological Studies: Mechanistic Insights

Q: How can researchers investigate the mechanism of action of this compound derivatives in enzyme inhibition? A: Kinetic assays (e.g., Lineweaver-Burk plots) and X-ray crystallography are effective. For example, substrate analogues like 4-aminobenzamide were used to study binding modes in enzyme active sites . Fluorescence quenching or surface plasmon resonance (SPR) can quantify binding affinity, while molecular docking (e.g., AutoDock Vina) predicts interactions with target proteins.

Data Contradictions and Reproducibility

Q: How should researchers address discrepancies in reported synthetic yields or biological activity data for this compound? A: Replicate experiments under standardized conditions (solvent purity, inert atmosphere). For example, in the synthesis of YTK-A76, yields varied with solvent ratios (MeOH:THF = 5:2) and stirring time . Cross-validate results using orthogonal techniques (e.g., HPLC purity checks alongside NMR). Contradictions in biological data may stem from assay variability; use positive controls like known inhibitors (e.g., 4-nitrobenzylamine ).

Designing Derivatives for SAR Studies

Q: What strategies optimize the design of this compound derivatives for structure-activity relationship (SAR) studies? A: Systematic substitution of benzyl groups (e.g., electron-withdrawing/-donating groups) or modifying the aniline core (e.g., halogenation) can elucidate SAR. For instance, replacing benzyl with 4-methoxybenzyl in a triazine-aniline derivative altered solubility and activity . Computational tools (e.g., DFT for electronic effects) guide rational design, while parallel synthesis (e.g., Ugi reactions) accelerates library generation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.